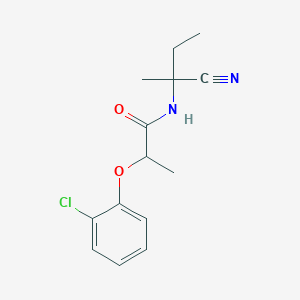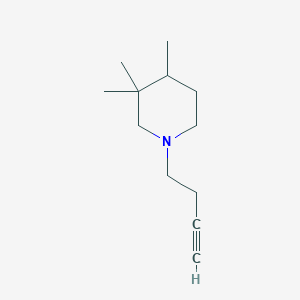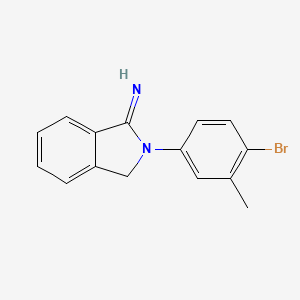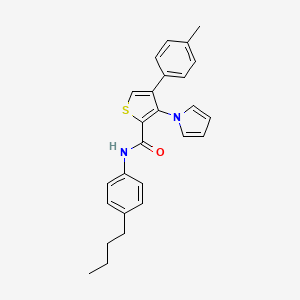
2-(2-chlorophenoxy)-N-(1-cyano-1-methylpropyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-chlorophenoxy)-N-(1-cyano-1-methylpropyl)propanamide, also known as CPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. CPP is a selective antagonist for the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes.
Wirkmechanismus
2-(2-chlorophenoxy)-N-(1-cyano-1-methylpropyl)propanamide is a selective antagonist for the NMDA receptor, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes. The NMDA receptor is activated by the binding of glutamate and requires the co-activation of a co-agonist such as glycine or D-serine. 2-(2-chlorophenoxy)-N-(1-cyano-1-methylpropyl)propanamide binds to the glycine site of the NMDA receptor and prevents its activation, thereby reducing the excitotoxicity associated with excessive glutamate release.
Biochemical and Physiological Effects:
2-(2-chlorophenoxy)-N-(1-cyano-1-methylpropyl)propanamide has been shown to have a number of biochemical and physiological effects. Studies have shown that 2-(2-chlorophenoxy)-N-(1-cyano-1-methylpropyl)propanamide can reduce the production of reactive oxygen species (ROS) and prevent oxidative stress-induced cell death. 2-(2-chlorophenoxy)-N-(1-cyano-1-methylpropyl)propanamide has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in synaptic plasticity and neurogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2-(2-chlorophenoxy)-N-(1-cyano-1-methylpropyl)propanamide in lab experiments is its selectivity for the NMDA receptor. This allows researchers to specifically target this receptor and study its role in various physiological and pathological processes. However, one of the limitations of using 2-(2-chlorophenoxy)-N-(1-cyano-1-methylpropyl)propanamide is its relatively short half-life, which requires frequent dosing in experiments.
Zukünftige Richtungen
There are a number of future directions for research on 2-(2-chlorophenoxy)-N-(1-cyano-1-methylpropyl)propanamide. One area of research is its potential applications in the treatment of neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease. Another area of research is its role in synaptic plasticity and learning and memory processes. Additionally, there is a need for further research on the pharmacokinetics and pharmacodynamics of 2-(2-chlorophenoxy)-N-(1-cyano-1-methylpropyl)propanamide to optimize its use in lab experiments.
Synthesemethoden
The synthesis of 2-(2-chlorophenoxy)-N-(1-cyano-1-methylpropyl)propanamide involves the reaction of 2-chlorophenol with 1-cyano-1-methylpropan-2-ol in the presence of a base such as potassium carbonate. The resulting product is then reacted with propanoyl chloride to form 2-(2-chlorophenoxy)-N-(1-cyano-1-methylpropyl)propanamide. The synthesis of 2-(2-chlorophenoxy)-N-(1-cyano-1-methylpropyl)propanamide is a relatively simple process and can be achieved through a one-pot reaction.
Wissenschaftliche Forschungsanwendungen
2-(2-chlorophenoxy)-N-(1-cyano-1-methylpropyl)propanamide has been extensively studied for its potential applications in research. One of the major areas of research is its role in the treatment of neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease. Studies have shown that NMDA receptors play a crucial role in the pathogenesis of these diseases, and 2-(2-chlorophenoxy)-N-(1-cyano-1-methylpropyl)propanamide has been shown to have neuroprotective effects in animal models of these diseases.
Eigenschaften
IUPAC Name |
2-(2-chlorophenoxy)-N-(2-cyanobutan-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2/c1-4-14(3,9-16)17-13(18)10(2)19-12-8-6-5-7-11(12)15/h5-8,10H,4H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNBMYWOCGNVEGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#N)NC(=O)C(C)OC1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenoxy)-N-(1-cyano-1-methylpropyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(1-oxo-1-(4-(pyridin-2-yl)piperazin-1-yl)propan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2774147.png)

![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2774150.png)


![{3-[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]propyl}amine hydrochloride](/img/no-structure.png)

![Methyl 4-({2-[4-(hydroxymethyl)piperidino]benzyl}amino)-3-nitrobenzenecarboxylate](/img/structure/B2774161.png)
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(2-fluorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2774162.png)
![4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole](/img/structure/B2774164.png)
![2-[4-[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-5-methylpyrimidine](/img/structure/B2774165.png)

